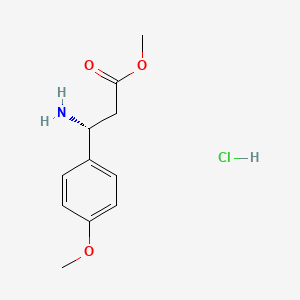

(R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol.

Esterification: The hydroxyl group of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol is esterified using methanol and an acid catalyst to form ®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the synthesis of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of ®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-Amino-3-(4-methoxyphenyl)propan-1-ol

- 3-Amino-3-(4-methoxyphenyl)propionic acid

Uniqueness

®-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Actividad Biológica

(R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16ClNO3

- Molecular Weight : Approximately 243.72 g/mol

- Chirality : The compound exhibits chirality, which is crucial for its biological activity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a substrate for various enzymes, leading to the formation of active metabolites that influence cellular processes. The exact molecular targets remain largely undefined, but preliminary studies suggest involvement in pathways related to neuroprotection and antidepressant effects.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Antidepressant Activity

Similar compounds have demonstrated antidepressant-like effects in preclinical models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Research Findings

Several studies have explored the biological activity of this compound:

- Cell Viability Studies : In vitro assays showed that the compound enhances cell viability in neuronal cultures exposed to neurotoxic agents, suggesting protective effects against neuronal damage.

- Apoptosis Induction : Studies measuring apoptosis markers indicated that treatment with this compound leads to reduced apoptosis in neuronal cells, further supporting its neuroprotective claims.

- Behavioral Studies : Animal models treated with the compound exhibited reduced depressive-like behaviors in forced swim tests, indicating potential antidepressant properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antidepressant | Enzyme substrate leading to active metabolites |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Anticancer | HDAC inhibition |

| Diltiazem | Cardiovascular | Calcium channel blocker |

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study demonstrated that this compound significantly reduced amyloid-beta-induced toxicity in neuronal cells. This suggests its potential role in Alzheimer’s disease therapy by mitigating neuroinflammation and promoting cell survival.

Case Study 2: Antidepressant-Like Effects

In a controlled study on mice subjected to chronic stress, administration of this compound resulted in significant improvements in behavior compared to control groups, indicating its potential as an antidepressant agent.

Propiedades

IUPAC Name |

methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBYAHWVBKOMQ-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CC(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.